4-(Heptadecafluorooctyl)phenyl prop-2-enoate

Surface Wettability Fluoropolymer Coating Water Contact Angle Stability

Conventional perfluoroalkyl acrylates suffer from rapid water-induced contact angle decay (e.g., from 117.4° to 60.0°) and potential PFOA release. 4-(Heptadecafluorooctyl)phenyl prop-2-enoate replaces the flexible ethylene spacer with a rigid phenyl ring, locking the perfluorooctyl chain upright for sustained hydrophobicity. - Time-stable water contact angle of homopolymer: ~109.9° with negligible decay under continuous wetting. - High XLogP3 (7.8) drives efficient surface segregation, minimizing fluorine loading in copolymer formulations. - Phenyl spacer eliminates the -CH2CH2- degradation weak point, offering a testable path to environmentally preferred fluoropolymers.

Molecular Formula C17H7F17O2
Molecular Weight 566.21 g/mol
CAS No. 649721-89-1
Cat. No. B12607009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Heptadecafluorooctyl)phenyl prop-2-enoate
CAS649721-89-1
Molecular FormulaC17H7F17O2
Molecular Weight566.21 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C17H7F17O2/c1-2-9(35)36-8-5-3-7(4-6-8)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-6H,1H2
InChIKeyDJDAHIAWVZLWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Heptadecafluorooctyl)phenyl prop-2-enoate (CAS 649721-89-1) – Core Physicochemical & Structural Identity for Procurement


4-(Heptadecafluorooctyl)phenyl prop-2-enoate (CAS 649721-89-1) is a fluorinated acrylic ester in which a perfluorooctyl (C8F17) chain is connected to the acrylate polymerizable group through a rigid phenyl spacer. Its molecular formula is C17H7F17O2 with a molecular weight of 566.21 g/mol and a computed XLogP3 of 7.8, reflecting strong hydrophobicity driven by the densely fluorinated tail [1]. Unlike simple 1H,1H,2H,2H-perfluoroalkyl acrylates that use a flexible ethylene spacer, the phenyl ring imparts conformational rigidity and enables π–π stacking interactions, which fundamentally alter the organization and surface stability of the resulting polymers [2].

Why 1H,1H,2H,2H-Perfluoroalkyl Acrylates Cannot Substitute for 4-(Heptadecafluorooctyl)phenyl prop-2-enoate


Conventional perfluoroalkyl acrylates such as 1H,1H,2H,2H-perfluorooctyl acrylate (CAS 17527-29-6) or 1H,1H,2H,2H-perfluorodecyl acrylate (CAS 27905-45-9) employ a flexible –CH2CH2– spacer between the acrylate and the perfluorinated chain. In polymer films, this flexible linker permits gradual chain reorganization upon water contact, causing the initial high contact angle to decay rapidly — from 117.4° to 60.0° over extended wetting time [1]. Furthermore, polymers bearing the –CH2CH2– perfluorooctyl segment are known to degrade to biopersistent perfluorooctanoic acid (PFOA), a significant regulatory liability [2]. 4-(Heptadecafluorooctyl)phenyl prop-2-enoate replaces the flexible ethylene spacer with a rigid phenyl ring, locking the perfluorooctyl chain in an upright conformation that resists water-induced reorganization and potentially alters the environmental degradation pathway. These structural differences mean that simply substituting a generic perfluoroalkyl acrylate will not reproduce the time-stable hydrophobicity or the distinct thermomechanical profile of the phenyl-spacer polymer.

4-(Heptadecafluorooctyl)phenyl prop-2-enoate – Head-to-Head Quantitative Differentiation Evidence


Time-Stable Hydrophobicity: Phenyl-Spacer Polymer (PFBA) vs. Flexible-Spacer Polymer (PFA)

The homopolymer of 4-(heptadecafluorooctyl)phenyl prop-2-enoate (denoted PFBA) was compared directly against the homopolymer of a conventional perfluoroalkyl acrylate without a phenyl spacer (denoted PFA) in a water contact angle time-course study. PFBA exhibited an initial water contact angle of 109.9°, which remained essentially unchanged over prolonged contact time. In contrast, PFA started higher at 117.4° but declined steeply to 60.0° as water penetrated and reorganized the flexible side chains [1]. This directly demonstrates that the phenyl spacer in the target monomer confers time-stable hydrophobicity not achievable with simple perfluoroalkyl acrylate monomers.

Surface Wettability Fluoropolymer Coating Water Contact Angle Stability

Polymer Side-Chain Conformational Locking: Phenyl vs. Ethylene Spacer Structural Rationale

In PFBA films, the phenyl spacer provides a rigid, aromatic anchor that suppresses rotational freedom of the perfluorooctyl chain. The study authors attribute the stable water contact angle of PFBA specifically to the phenyl spacer maintaining a stable molecular conformation of the fluoroalkyl groups, preventing the chain collapse that occurs in PFA where the flexible spacer permits water-induced reorganization [1]. This conformational locking is a structural property unique to phenyl-spacer fluorinated acrylates and is absent in all ethylene-spacer analogs such as 1H,1H,2H,2H-perfluorooctyl acrylate (CAS 17527-29-6) and 1H,1H,2H,2H-perfluorodecyl acrylate (CAS 27905-45-9).

Polymer Physics Fluorinated Acrylate Side-Chain Crystallization

Monomer Hydrophobicity (XLogP3) Benchmarked Against Common Perfluoroalkyl Acrylate Comparators

The computed XLogP3 of 4-(heptadecafluorooctyl)phenyl prop-2-enoate is 7.8 [1]. By comparison, 1H,1H,2H,2H-perfluorooctyl acrylate (C11H7F13O2, MW 418.15) has a markedly lower predicted logP due to fewer fluorine atoms and a smaller hydrocarbon scaffold, while 1H,1H,2H,2H-perfluorodecyl acrylate (C13H7F17O2, MW 518.17) carries an identical perfluorinated chain but lacks the aromatic ring, giving it a lower XLogP3 [2]. The higher logP of the target compound reflects the combined hydrophobicity of the C8F17 tail and the phenyl ring, which influences monomer partitioning in emulsion polymerization, copolymer composition drift, and migration behavior in blended systems.

Computational Chemistry Lipophilicity Monomer Partitioning

Environmental Degradation Pathway Differentiation: Phenyl-Spacer vs. Ethylene-Spacer Perfluorooctyl Acrylates

Polymers derived from conventional perfluoroalkyl acrylates bearing the –CH2CH2– perfluorooctyl segment have been demonstrated to degrade and release perfluorooctanoic acid (PFOA), a regulated biopersistent substance [1]. The phenyl spacer in 4-(heptadecafluorooctyl)phenyl prop-2-enoate fundamentally alters the chemical linkage between the acrylate backbone and the perfluorooctyl group: the C–O–phenyl–C bond architecture does not contain the –CH2CH2– unit that is the recognized weak point for oxidative or hydrolytic PFOA release [1]. While direct degradation studies on the phenyl-spacer polymer have not been reported, the absence of the ethylene spacer is a structural feature that plausibly blocks the established PFOA-generation pathway.

Environmental Chemistry PFAS Regulation Polymer Degradation

4-(Heptadecafluorooctyl)phenyl prop-2-enoate – Evidence-Backed Application Scenarios for Procurement and R&D Prioritization


Durable Hydrophobic Coatings for Long-Term Water-Exposed Surfaces

The time-stable water contact angle of PFBA homopolymer (109.9° with negligible decay) makes 4-(heptadecafluorooctyl)phenyl prop-2-enoate the monomer of choice for coatings that must retain water repellency under continuous or cyclic water exposure, such as marine anti-fouling primers, outdoor textile finishes, and moisture-barrier layers for electronics [1]. Conventional perfluoroalkyl acrylate polymers (PFA) lose ~49% of their initial contact angle under identical conditions, making them unsuitable where sustained hydrophobicity is required.

Copolymer Design for Surface-Enriching Low-Energy Interfaces

The high XLogP3 (7.8) of the target monomer drives strong surface segregation when copolymerized with commodity acrylates (e.g., methyl methacrylate, butyl acrylate), enabling low fluorine loadings to achieve high surface fluorine density [1]. This is valuable for formulating cost-sensitive fluorinated emulsions where the perfluoroalkyl monomer is the most expensive component and maximizing its surface presentation is an economic priority.

PFAS-Conscious Fluoropolymer R&D with Altered Degradation Profile

Research groups developing next-generation fluorinated polymers that aim to avoid the PFOA-release liability of conventional perfluorooctyl acrylates can employ 4-(heptadecafluorooctyl)phenyl prop-2-enoate as a structural probe. The phenyl spacer eliminates the ethylene (–CH2CH2–) linkage that is the known degradation weak point for PFOA generation, providing a testable hypothesis for environmentally preferable fluoropolymer design [2].

Liquid-Crystalline and Self-Organizing Fluoropolymer Precursor

The rigid phenyl spacer combined with the highly fluorinated tail creates a monomer architecture known to promote smectic mesophase organization in fluorinated polyacrylates [1]. This property can be exploited in the synthesis of ordered fluoropolymer films for gas-separation membranes, organic field-effect transistor dielectrics, and alignment layers where molecular-level organization of the fluorinated domains dictates functional performance.

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